5-((4'-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid
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Overview
Description
5-((4’-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1’-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive chromophore properties, making it useful in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4’-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1’-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-2,5-dimethylphenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,1’-biphenyl-4-amine under alkaline conditions to form the intermediate azo compound.
Second Diazotization and Coupling: The intermediate is further diazotized and coupled with 2-hydroxybenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature control and reagent addition is common to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye intermediate and a pH indicator due to its color-changing properties under different pH conditions.
Biology
In biological research, it serves as a staining agent for various cellular components, aiding in the visualization of microscopic structures.
Medicine
Industry
Industrially, it is employed in the production of dyes and pigments for textiles, plastics, and inks due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and cellular structures that interact with the azo groups, leading to changes in color or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,5-dimethylbenzenesulfonamide
- 4-Amino-2,5-dimethylphenyl diazenyl derivatives
- 2-Hydroxybenzoic acid derivatives
Uniqueness
Compared to similar compounds, 5-((4’-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1’-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid stands out due to its dual azo groups, which enhance its chromophore properties and make it more versatile in applications requiring color changes. Its unique structure allows for a broader range of chemical modifications and functionalizations, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
6330-90-1 |
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Molecular Formula |
C27H23N5O3 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
5-[[4-[4-[(4-amino-2,5-dimethylphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C27H23N5O3/c1-16-14-25(17(2)13-24(16)28)32-30-21-9-5-19(6-10-21)18-3-7-20(8-4-18)29-31-22-11-12-26(33)23(15-22)27(34)35/h3-15,33H,28H2,1-2H3,(H,34,35) |
InChI Key |
BETDIULUXNWVLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)C)N |
Origin of Product |
United States |
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